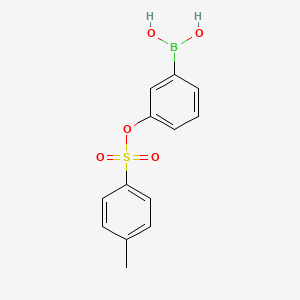![molecular formula C28H26FNO3 B13468910 (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13468910.png)
(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is a complex organic compound that features a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine and hydroxymethyl groups in its structure suggests that it may exhibit interesting chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the fluorophenyl group, and the attachment of the fluorenylmethyl group. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to modify the bicyclic core or the fluorophenyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could result in a variety of functionalized derivatives.
科学的研究の応用
Chemistry
In chemistry, (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. The presence of the fluorophenyl group suggests that it could interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure and functional groups may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its stability and reactivity.
作用機序
The mechanism of action of (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group may facilitate binding to specific sites, while the bicyclic core provides structural rigidity. This allows the compound to modulate biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- (9H-fluoren-9-yl)methyl 1-(4-chlorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- (9H-fluoren-9-yl)methyl 1-(4-bromophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
- (9H-fluoren-9-yl)methyl 1-(4-methylphenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate
Uniqueness
The uniqueness of (9H-fluoren-9-yl)methyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate lies in its specific combination of functional groups and structural features. The presence of the fluorophenyl group distinguishes it from its analogs, potentially leading to different biological activities and chemical reactivities.
特性
分子式 |
C28H26FNO3 |
|---|---|
分子量 |
443.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 1-(4-fluorophenyl)-5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C28H26FNO3/c29-20-11-9-19(10-12-20)28-14-27(15-28,18-31)16-30(17-28)26(32)33-13-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,25,31H,13-18H2 |
InChIキー |
IFOBZPMTILXEGF-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=C(C=C6)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
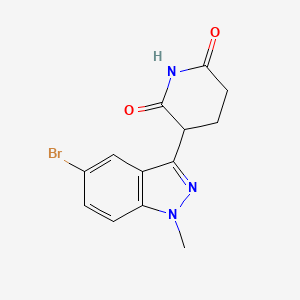
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
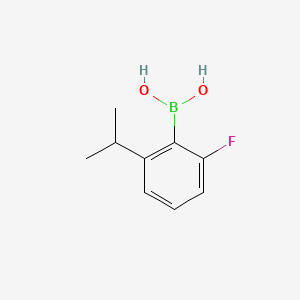
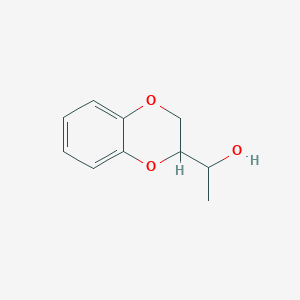
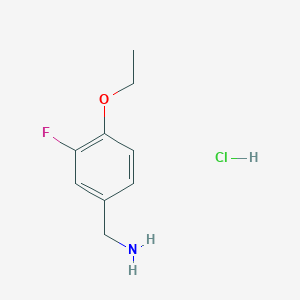
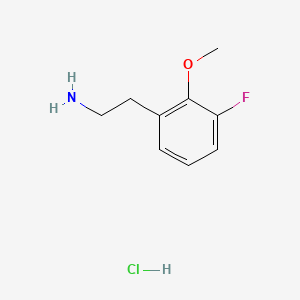
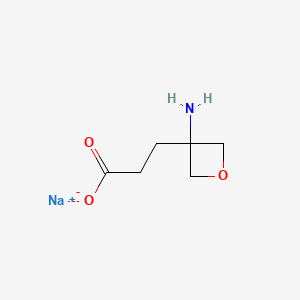
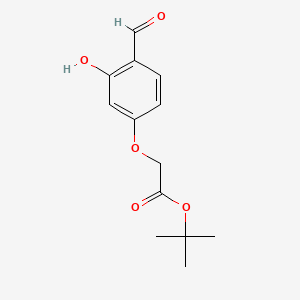
![methylN-[5-(aminomethyl)pyridin-2-yl]carbamate](/img/structure/B13468895.png)
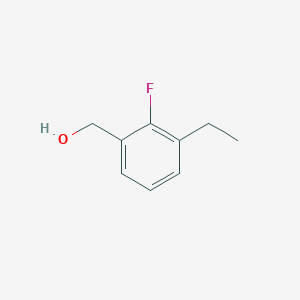
![2-{Bicyclo[2.2.2]octan-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13468904.png)
